N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride
Overview
Description
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride (4-APCH) is a novel compound that has been developed for use in scientific research. It is a synthetic compound that has been found to have potential applications in a variety of fields from pharmacology to biochemistry.
Scientific Research Applications
Anticancer Activity
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride and related compounds have shown significant potential in cancer research. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, is an orally active histone deacetylase inhibitor with promising anticancer properties (Zhou et al., 2008). This compound selectively inhibits specific histone deacetylases, leading to cancer cell apoptosis and showing significant antitumor activity in vivo.
Supramolecular Self-Assembly
Research into cyclopentanecarboxamide derivatives has provided insights into supramolecular self-assembly, a fundamental process in molecular biology. Studies on racemic crystals of disubstituted and trisubstituted cyclopentane derivatives reveal basic forms of supramolecular organization through hydrogen bonding, contributing to our understanding of molecular interactions and arrangements (Kălmăn et al., 2001).
Antioxidant Properties
Amino-substituted benzamide derivatives, related to N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride, have been studied for their antioxidant properties. These compounds demonstrate a significant ability to scavenge free radicals, an important attribute in mitigating oxidative stress-related damage in biological systems (Jovanović et al., 2020).
Drug Development and Bioavailability
The compound has been utilized in the development of prodrugs, aimed at enhancing the bioavailability of antitumor agents. Water-soluble prodrugs of 2-(4-aminophenyl)benzothiazoles, designed for improved drug formulation and bioavailability, retain their selective growth inhibitory potency against sensitive cell lines (Bradshaw et al., 2002).
Dual Inhibition for Cancer Therapy
Innovative therapies for cancer treatment have explored the dual inhibition properties of compounds structurally similar to N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride. Certain novel compounds have shown significant in vitro and in vivo anticancer activity by targeting both histone deacetylase and cyclin-dependent kinase, suggesting a promising strategy for treating malignant tumors (Cheng et al., 2020).
properties
IUPAC Name |
N-(4-aminophenyl)cyclopentanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQMOZSTORDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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